5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid
Description
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is a fluorinated β-keto acid derivative characterized by a 4-fluorophenyl group at the 5-position and a methyl substituent at the 3-position of the valeric acid backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cholesterol-lowering agents such as (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid . Its structural features, including the electron-withdrawing fluorine atom and keto functionality, influence reactivity and stability, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBGHTFNUNUFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256329 | |
| Record name | 4-Fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-35-3 | |
| Record name | 4-Fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of anti-inflammatory and analgesic drugs. The presence of the fluorophenyl group enhances the compound's binding affinity to biological targets, making it a valuable precursor in drug design .
Case Studies:
Recent studies have explored its potential in synthesizing compounds that inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. For instance, derivatives of this compound have shown promise as inhibitors with favorable pharmacokinetic properties .
Biochemical Research
Metabolic Pathway Investigations:
This compound is employed in biochemical studies aimed at understanding metabolic pathways and enzyme interactions. Researchers utilize it to investigate disease mechanisms and identify potential therapeutic targets, particularly in the context of inflammatory diseases .
Antimicrobial Properties:
Preliminary research indicates that derivatives of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Material Science
Polymer Formulations:
In material science, this compound can be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for creating advanced materials suitable for various industrial uses .
Case Studies:
Research has demonstrated that incorporating this compound into polymers can significantly improve their performance characteristics, making them more suitable for demanding applications in electronics and construction .
Agricultural Chemistry
Development of Agrochemicals:
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid plays a role in formulating agrochemicals, including herbicides and pesticides. Its incorporation into these products aims to enhance their efficacy while minimizing environmental impact .
Case Studies:
Studies have shown that formulations containing this compound can lead to improved crop protection strategies, contributing to sustainable agricultural practices .
Analytical Chemistry
Standardization in Analytical Methods:
This compound serves as a standard in various analytical methods, aiding in the quantification and detection of similar compounds in complex mixtures. This application is vital for quality control across multiple industries, including pharmaceuticals and food safety .
Table 1: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Development of anti-inflammatory drugs |
| Biochemical Research | Study of metabolic pathways and enzyme interactions | Understanding disease mechanisms |
| Material Science | Enhances polymer properties | Improved thermal stability and mechanical strength |
| Agricultural Chemistry | Formulation of effective agrochemicals | Enhanced efficacy and reduced environmental impact |
| Analytical Chemistry | Standardization for quantification in analytical methods | Quality control across industries |
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the ketone functionality may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to analogs with variations in substituents, halogenation, or backbone modifications. Key examples include:
Key Observations :
- Halogen Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-phenyl-3-methyl-5-oxovaleric acid). Chloro and bromo analogs (e.g., CAS 845781-51-3 and 951894-04-5) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions .
- Methyl Substituent : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., ethyl or isopropyl), favoring crystallinity and synthetic yield .
Physicochemical Properties
- Solubility: The 4-fluorophenyl group increases lipophilicity (logP ~2.5) compared to the non-fluorinated analog (logP ~2.0) .
- Crystallinity : Isostructurality studies reveal that halogen substitution (F vs. Cl) minimally affects crystal packing in analogs, as seen in 4-(4-fluorophenyl)thiazole derivatives . However, bulkier groups (e.g., bromothienyl) disrupt crystallinity due to increased steric demands .
Pharmacological Relevance
The target compound’s derivatives inhibit enzymes such as HMG-CoA reductase, critical in cholesterol biosynthesis.
Computational Binding Studies
Virtual screening of fluorophenyl-containing compounds (e.g., 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) reveals binding affinities (ΔG = -8.7 kcal/mol) toward mosquito kynurenine formamidase, suggesting insecticidal applications .
Research Challenges and Discrepancies
- Isostructurality Exceptions : Despite similar substituents, some analogs (e.g., 3-chloro vs. 3-bromo cinnamic acids) exhibit divergent crystal structures, highlighting the unpredictability of solid-state behavior .
- Safety Profiles : 5-(2,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS 92864-22-7) shows higher toxicity in lab studies compared to the target compound, likely due to enhanced lipophilicity .
Biological Activity
5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13FO3
- CAS Number : 845781-35-3
- Molecular Weight : 224.23 g/mol
The biological activity of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor for specific enzymes and receptors involved in disease pathways.
Key Mechanisms Include :
- Enzyme Inhibition : It may inhibit enzymes linked to metabolic pathways, potentially affecting the synthesis of key biomolecules.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that are crucial in disease processes.
Biological Activity Overview
Research indicates that 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid has shown promise in several biological assays:
Case Studies
-
Anticancer Activity
- A study demonstrated that 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involved inducing apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects
- In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha). This suggests its potential utility in treating inflammatory diseases.
-
Neuroprotective Properties
- Research indicated that the compound could mitigate neurotoxicity induced by oxidative stress in neuronal cell cultures. This effect was associated with the upregulation of antioxidant defense mechanisms.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid, identifying key structural features that enhance its biological activity. Modifications to the fluorophenyl group have been shown to affect potency and selectivity against various targets.
Table: Structure-Activity Relationship (SAR)
| Modification | Activity Change | Notes |
|---|---|---|
| Fluorine Substitution | Increased potency against cancer cells | Enhances lipophilicity |
| Methyl Group Addition | Improved neuroprotective effects | Stabilizes structure |
| Alteration of Carbon Chain Length | Variable effects on enzyme inhibition | Depends on target specificity |
Q & A
Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid, and what factors influence yield and purity?
The synthesis typically involves a Claisen condensation followed by hydrolysis and decarboxylation. The enolate of a methyl ketone reacts with a 4-fluorophenyl-containing ester to form a β-keto ester intermediate. Hydrolysis under acidic or basic conditions yields the carboxylic acid, with decarboxylation completing the process . Key factors affecting yield include:
- Catalyst selection : Aluminum chloride (AlCl₃) enhances electrophilic aromatic substitution in Friedel-Crafts steps .
- Reaction temperature : Elevated temperatures (80–100°C) improve kinetics but may increase side products like over-oxidized derivatives .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 238.1 (C₁₂H₁₁FO₃) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the keto-carboxylic acid tautomer .
Q. What is the hypothesized mechanism of enzyme inhibition by this compound in biochemical studies?
The compound acts as a competitive inhibitor by mimicking the natural substrate’s structure. The fluorophenyl group binds to hydrophobic pockets in enzyme active sites (e.g., cyclooxygenase-2), while the carboxylic acid moiety interacts with catalytic residues via hydrogen bonding. Conformational changes induced by the methyl group further reduce enzymatic activity .
Advanced Research Questions
Q. How can researchers optimize the Claisen condensation step to minimize side products like dimerization or over-oxidation?
- Solvent choice : Anhydrous dichloromethane (DCM) reduces hydrolysis of the enolate intermediate .
- Stoichiometry : A 1.2:1 molar ratio of methyl ketone to fluorophenyl ester limits excess reagent side reactions .
- Catalyst loading : 10 mol% AlCl₃ balances reaction rate and byproduct formation .
- In-line monitoring : FT-IR tracks carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) to terminate reactions at optimal conversion .
Q. How do substituent modifications on the aromatic ring (e.g., chloro, methoxy) affect bioactivity and reactivity?
Comparative studies show:
- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions but reducing metabolic stability .
- Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce binding affinity due to steric hindrance .
- Fluorine vs. chlorine : Fluorine’s smaller atomic radius improves target selectivity, while chlorine increases lipophilicity (logP +0.5) .
Q. How should researchers resolve discrepancies between X-ray crystallography and NMR data in structural analysis?
- Cross-validation : Use computational models (DFT calculations) to predict NMR chemical shifts and compare with experimental data .
- Dynamic effects : NMR captures solution-state conformers, while X-ray reflects the solid-state structure. Molecular dynamics simulations bridge these differences .
- Multi-technique approach : Pair NOESY (NMR) with Hirshfeld surface analysis (X-ray) to validate intermolecular interactions .
Q. What strategies mitigate overlapping signals in ¹H NMR spectra for accurate assignment?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to resolve crowded aromatic regions .
- Deuterated solvents : Use DMSO-d₆ to shift exchangeable protons (e.g., -COOH) downfield, reducing overlap .
- Variable temperature NMR : Lower temperatures (e.g., –40°C) slow keto-enol tautomerism, simplifying splitting patterns .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Degradation pathways : Hydrolysis of the keto group forms 5-(4-fluorophenyl)valeric acid, detectable via TLC (Rf shift from 0.6 to 0.4 in ethyl acetate/hexane) .
- Optimal storage : Store at –20°C under argon, with desiccants (silica gel) to prevent moisture absorption .
Data Contradiction Analysis
Q. When enzymatic assay results conflict with computational docking predictions, how should researchers reconcile the findings?
- Re-evaluate force fields : Adjust van der Waals radii and solvation parameters in docking software (e.g., AutoDock Vina) to better reflect experimental conditions .
- Validate binding kinetics : Surface plasmon resonance (SPR) provides empirical KD values to refine docking models .
- Consider allosteric effects : The methyl group may induce unmodeled conformational changes in the enzyme .
Q. If HPLC purity analysis contradicts NMR integration ratios, what troubleshooting steps are recommended?
- Column calibration : Use a C18 column with acetonitrile/0.1% TFA mobile phase to resolve co-eluting impurities .
- NMR relaxation delays : Increase D1 to 5 s for accurate integration of slow-relaxing protons (e.g., aromatic rings) .
- Spike testing : Add a known impurity (e.g., decarboxylated byproduct) to confirm retention times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
